4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a fluorophenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) to form the amide bond.
Incorporation of the Fluorophenethyl Moiety: The fluorophenethyl group can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and receptor binding . The benzamide group may interact with proteins and enzymes, modulating their function . The fluorophenethyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)-N-(4-chlorophenethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
4-((1H-imidazol-1-yl)methyl)-N-(4-bromophenethyl)benzamide: Similar structure but with a bromine atom instead of fluorine.
4-((1H-imidazol-1-yl)methyl)-N-(4-methylphenethyl)benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJKPXVJGRDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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